1-(1-Bromopropan-2-yl)-4-fluorobenzene, with the molecular formula CHBrF, is a substituted aromatic compound characterized by a fluorobenzene ring and a bromopropane substituent. This compound features a bromine atom attached to a propyl chain at the second carbon, and a fluorine atom attached to the para position of the benzene ring. Its molecular weight is approximately 215.08 g/mol, and it is classified under various chemical databases, including PubChem and Sigma-Aldrich.
Currently, there is no documented information regarding the specific mechanism of action of 1-(1-Bromopropan-2-yl)-4-fluorobenzene in any biological system.
Several methods exist for synthesizing 1-(1-Bromopropan-2-yl)-4-fluorobenzene:
These methods highlight the versatility in synthetic approaches depending on available starting materials and desired yields.
1-(1-Bromopropan-2-yl)-4-fluorobenzene has potential applications in:
The compound's unique combination of bromine and fluorine makes it a candidate for further exploration in medicinal chemistry.
Interaction studies involving 1-(1-Bromopropan-2-yl)-4-fluorobenzene focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary data suggest that similar compounds can interact with cytochrome P450 enzymes, influencing drug metabolism . Further studies are necessary to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-fluorobenzene. Below is a comparison highlighting their unique features:
Compound Name | Structure | Key Differences |
---|---|---|
1-Bromo-4-fluorobenzene | CHBrF | Lacks propyl substituent; simpler structure. |
2-Bromo-4-(1-bromopropan-2-yl)-fluorobenzene | CHBrF | Contains two bromine atoms; different substitution pattern. |
4-Bromo-2-chloro-1-fluorobenzene | CHBrClF | Contains chlorine instead of bromine; different reactivity profile. |
3-Bromo-4-fluorobenzaldehyde | CHBrF | Contains an aldehyde functional group; different applications in synthesis. |
These comparisons illustrate the uniqueness of 1-(1-Bromopropan-2-yl)-4-fluorobenzene, particularly its combination of both bromine and fluorine substituents along with a branched alkyl chain, which may influence its reactivity and biological activity differently than its analogs.